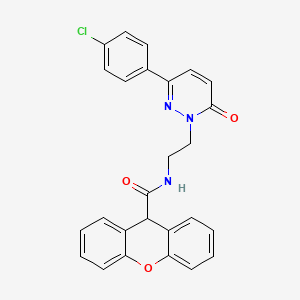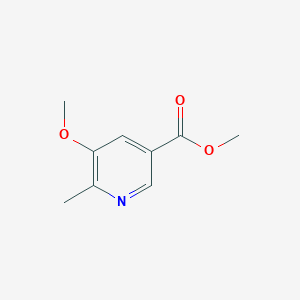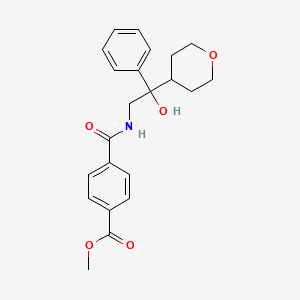
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide, also known as MPPB, is a chemical compound that has been studied for its potential use in scientific research. It is a selective antagonist of the β2-adrenergic receptor, which is a protein that is involved in regulating various physiological processes in the body. MPPB has been shown to have a number of effects on the body, and it is being studied for its potential applications in a variety of fields.
Mecanismo De Acción
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide works by selectively blocking the β2-adrenergic receptor, which is a protein that is involved in regulating various physiological processes in the body. By blocking this receptor, N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide is able to reduce the activity of certain cells in the body, which can have a number of effects.
Biochemical and Physiological Effects:
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation in the lungs, which can help to improve lung function. N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide has also been shown to reduce the activity of certain cells in the body, which can have a number of effects on various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient compound to work with. However, one limitation is that it is a relatively new compound, and there is still much that is not known about its effects on the body.
Direcciones Futuras
There are a number of future directions that could be explored in the study of N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide. One area of research could be to further investigate its potential use in treating conditions such as asthma and COPD. Another area of research could be to investigate its potential use in treating other inflammatory conditions, such as arthritis. Additionally, further studies could be conducted to better understand the mechanisms of action of N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide, and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide involves several steps. The starting material is 3-butyn-2-ol, which is reacted with 2-bromoethyl phenyl ether to form a bromoalkyne intermediate. This intermediate is then reacted with methylamine to form the final product, N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide.
Aplicaciones Científicas De Investigación
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide has been studied for its potential use in a variety of scientific fields. It has been shown to have a number of effects on the body, including the ability to reduce inflammation and improve lung function. N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide has also been studied for its potential use in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
N-methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-5-9-16(18)17(4)12-15(19-13(2)3)14-10-7-6-8-11-14/h6-8,10-11,13,15H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHXBTNGHAPVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CC(C1=CC=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2600101.png)


![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2600104.png)




![4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol](/img/structure/B2600110.png)
![N-(3-methoxyphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2600112.png)


![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2600120.png)
